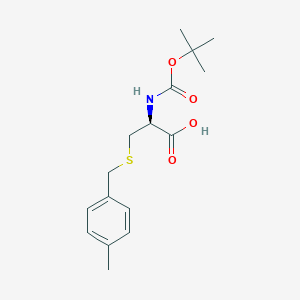

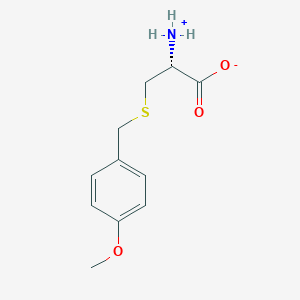

H-Cys(pMeOBzl)-OH

Descripción general

Descripción

H-Cys(pMeOBzl)-OH is an organic compound that is useful for research related to life sciences . It is a peptide compound .

Synthesis Analysis

H-Cys(pMeOBzl)-OH, also known as S-(4-Methoxybenzyl)-L-cysteine, can be synthesized by reacting L-cysteine with methyl benzyl alcohol in the presence of potassium carbonate .Molecular Structure Analysis

The molecular formula of H-Cys(pMeOBzl)-OH is C11H15NO3S. It has an average mass of 241.307 Da and a monoisotopic mass of 241.077271 Da .Physical And Chemical Properties Analysis

H-Cys(pMeOBzl)-OH is a solid substance. It has a density of 1.257±0.06 g/cm3 (Predicted), a melting point of 198-199 °C, a boiling point of 417.6±45.0 °C (Predicted), and a flash point of 206.4°C . It is soluble in water .Aplicaciones Científicas De Investigación

Catalytic Degradation in Water Treatment The catalytic degradation of pharmaceuticals and organic pollutants in water treatment is a significant application of H-Cys(pMeOBzl)-OH. Studies have shown that materials like cobalt hydroxide can activate peroxymonosulfate for the efficient degradation of pharmaceutically active compounds, demonstrating the potential of H-Cys(pMeOBzl)-OH in environmental remediation (Ma et al., 2019).

Role in Oxidative Stress and Cellular Damage H-Cys(pMeOBzl)-OH has been implicated in the generation of reactive oxygen species, particularly hydroxyl radicals (•OH), which are critical in oxidative stress and cellular damage. Studies have identified the role of eosinophil peroxidase in generating hydroxyl radicals, which could contribute to cytotoxicity (McCormick et al., 1993).

Biothiols Detection and Redox Status Assay in Cells The detection of biothiols, such as cysteine and homocysteine, is crucial in understanding physiological and pathological processes. H-Cys(pMeOBzl)-OH is utilized in developing fluorescent probes for selective biothiol detection, allowing for sensitive assays of redox status in living cells (Qiu et al., 2017).

Hydroxyl Radical Chemistry in Environmental and Biological Systems Understanding the role of hydroxyl radicals in different environmental compartments, such as natural waters and the atmosphere, is another critical application of H-Cys(pMeOBzl)-OH. Research has shown its importance in immunity metabolism and in laboratory systems dealing with environmental issues (Gligorovski et al., 2015).

Drug Metabolism and Pharmacokinetics In drug metabolism studies, H-Cys(pMeOBzl)-OH is used to understand the glucuronidation pathways of various drugs in the human body. This research aids in comprehensively understanding drug metabolism and designing safer pharmaceuticals (Hyland et al., 2009).

Development of Medical Imaging and Diagnostic Agents H-Cys(pMeOBzl)-OH is also involved in the development of novel somatostatin agonists that are useful in medical imaging and diagnostic applications. This includes the development of compounds for radiolabeling and targeting specific cellular receptors (Érchegyi et al., 2003).

Direcciones Futuras

Propiedades

IUPAC Name |

(2R)-2-amino-3-[(4-methoxyphenyl)methylsulfanyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3S/c1-15-9-4-2-8(3-5-9)6-16-7-10(12)11(13)14/h2-5,10H,6-7,12H2,1H3,(H,13,14)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQPZSPJVMUCVAQ-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CSCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)CSC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

H-Cys(pMeOBzl)-OH | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

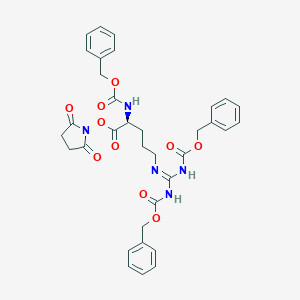

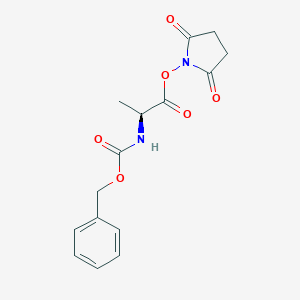

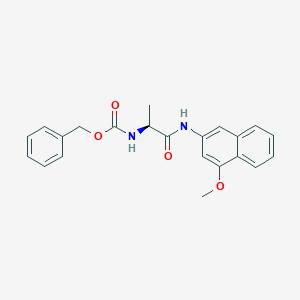

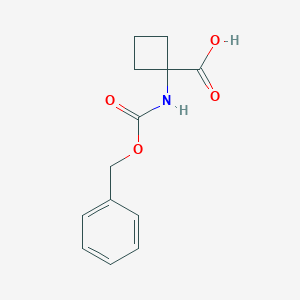

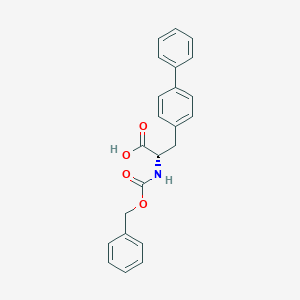

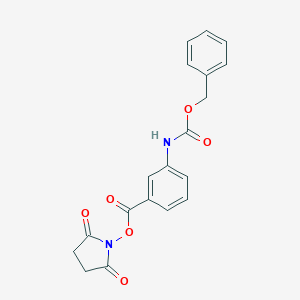

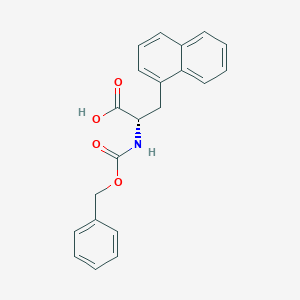

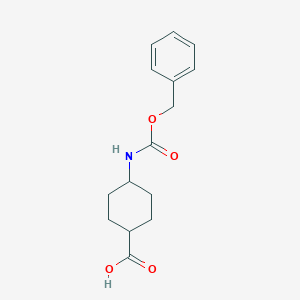

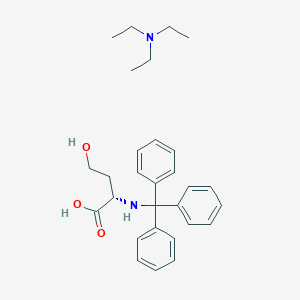

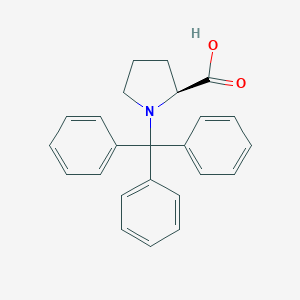

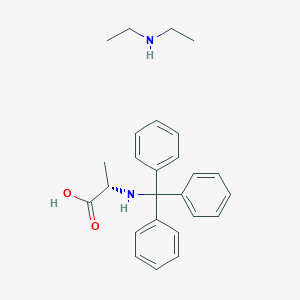

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.